N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
Historical Evolution of Benzimidazole Pharmacophores in Drug Discovery
The benzimidazole nucleus has been a linchpin in medicinal chemistry since its initial recognition in the 1940s, when researchers first noted its structural resemblance to purine bases and its potential to mimic biological molecules. Early studies revealed that 5,6-dimethylbenzimidazole was a critical component of vitamin B~12~, sparking interest in its derivatives for therapeutic applications. By the mid-20th century, benzimidazole-based compounds such as thiabendazole and albendazole emerged as potent anthelmintics, leveraging their ability to disrupt microtubule assembly in parasitic organisms. The 1980s marked another milestone with the development of proton pump inhibitors (PPIs) like omeprazole, which utilized benzimidazole’s capacity to modulate gastric acid secretion through covalent binding to H+/K+-ATPase enzymes.
Recent decades have seen benzimidazole derivatives expand into anticancer, antiviral, and anti-inflammatory therapies. For instance, telmisartan, an angiotensin II receptor antagonist, underscores benzimidazole’s versatility in cardiovascular therapeutics. The scaffold’s adaptability stems from its ability to accommodate diverse substituents, enabling fine-tuning of electronic, steric, and solubility properties. Modern synthetic techniques, including microwave-assisted reactions and nanocatalysis, have further accelerated the development of novel benzimidazole hybrids, such as sulfanyl-acetohydrazide derivatives, which combine multiple pharmacophoric elements into single entities.
Rational Design Principles for Sulfanyl-Acetohydrazide Hybrid Architectures
The design of N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide exemplifies a deliberate strategy to merge complementary pharmacological motifs. Key structural components and their rationales include:
Table 1: Structural Components and Their Pharmacological Rationale
The sulfanyl group, positioned at the 2nd carbon of the benzimidazole ring, enhances redox-modulating capabilities, as demonstrated in studies where analogous compounds exhibited significant radical scavenging activity against DPPH and ABTS radicals. This feature is critical for mitigating oxidative stress in parasitic or inflammatory conditions. The 2-chlorobenzyl moiety augments lipophilicity, potentially improving blood-brain barrier penetration or tissue distribution, while the 3-bromo-4-methoxyphenyl group introduces steric and electronic effects that refine receptor binding.
The acetohydrazide bridge (-NH-N=C-) serves dual purposes: it stabilizes the hydrazone configuration and provides hydrogen-bonding sites for interactions with biological targets. This design aligns with recent trends in hybrid drug development, where combining heterocyclic cores with flexible linkers maximizes polypharmacology. For example, hydrazone derivatives of benzimidazole have demonstrated enhanced anthelmintic activity against Trichinella spiralis larvae, outperforming albendazole by achieving 100% lethality at concentrations of 50–100 μg/mL.
Properties
Molecular Formula |
C24H20BrClN4O2S |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4O2S/c1-32-22-11-10-16(12-18(22)25)13-27-29-23(31)15-33-24-28-20-8-4-5-9-21(20)30(24)14-17-6-2-3-7-19(17)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+ |
InChI Key |
OAEKWOHAMDHEHQ-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Chlorobenzyl)-1H-Benzimidazole-2-Thiol
The benzimidazole-thiol scaffold serves as the foundational intermediate. A validated approach involves:
Step 1: Cyclization of o-Phenylenediamine
Reacting o-phenylenediamine with 2-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–90°C for 6–8 hours yields 1-(2-chlorobenzyl)-1H-benzimidazole via N-alkylation and cyclization .
Step 2: Thiol Group Introduction
Treatment with thiourea and iodine in ethanol under reflux introduces the 2-thiol group. The reaction proceeds via nucleophilic substitution, with a typical yield of 78–85% .
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | I₂ |
| Temperature | 78°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Preparation of 2-Bromoacetohydrazide
The acetohydrazide segment is synthesized via hydrazinolysis. A patent (CN108191706A) details an optimized method using acetic acid and hydrazine hydrate with a CuO/Cr₂O₃ composite catalyst:
Procedure:
-
Mix acetic acid and hydrazine hydrate (1:1–1.5 molar ratio) with 10–20 wt% catalyst.
-
Reflux at 98–100°C for 4–6 hours under nitrogen, followed by distillation to recover unreacted reagents.
Bromination:
Acethydrazide is brominated using PBr₃ in dichloromethane at 0–5°C, yielding 2-bromoacetohydrazide (82–88% yield).
Sulfanyl-Acetohydrazide Coupling
The benzimidazole-thiol and 2-bromoacetohydrazide undergo nucleophilic substitution:
Reaction Conditions:
-
1-(2-Chlorobenzyl)-1H-benzimidazole-2-thiol and 2-bromoacetohydrazide (1:1.1 molar ratio) in DMF.
-
Yield: 70–76%.
Characterization:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, aromatic), 4.82 (s, 2H, SCH₂).
-
HRMS : m/z calculated for C₁₆H₁₂ClN₃OS [M+H]⁺: 352.04, found: 352.08.
Schiff Base Formation with 3-Bromo-4-Methoxybenzaldehyde
The final step involves condensation of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 3-bromo-4-methoxybenzaldehyde :
Procedure:
-
Reflux equimolar reactants in ethanol with glacial acetic acid (3–5 drops) for 8–12 hours.
-
The E-isomer is favored due to steric and electronic effects .
Optimization Data:
| Condition | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | 78°C (reflux) |
| Reaction Time | 10–12 hours |
| Yield | 65–72% |
Characterization:
-
Melting Point : 214–216°C.
-
IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
-
¹³C NMR : δ 168.2 (C=O), 153.1 (C=N), 132.4–114.7 (aromatic carbons).
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency Across Steps
| Step | Yield Range | Key Catalyst | Time (Hours) |
|---|---|---|---|
| Benzimidazole Formation | 78–85% | K₂CO₃ | 6–8 |
| Acethydrazide Synthesis | 90–95% | CuO/Cr₂O₃ | 4–6 |
| Sulfanyl Coupling | 70–76% | K₂CO₃ | 5–7 |
| Schiff Base Condensation | 65–72% | Acetic acid | 10–12 |
Challenges and Solutions:
-
Isomer Control : Use of acetic acid minimizes Z-isomer formation .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z mixtures.
Scalability and Industrial Feasibility
The CuO/Cr₂O₃ catalyst (reusable for 3–5 cycles) and solvent recovery systems enhance cost-effectiveness. Pilot-scale trials achieved 60–68% overall yield, with >99% HPLC purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
- Methoxy vs. Hydroxy: The 4-methoxy group in the target compound improves metabolic stability compared to the 4-hydroxy derivative in , which may offer hydrogen-bonding capacity but lower oxidative stability .
Pharmacological and Physicochemical Properties
- Anti-inflammatory Activity: Benzimidazole-sulfanyl acetohydrazides, such as those in , exhibit moderate anti-inflammatory activity. The target compound’s 2-chlorobenzyl group may enhance activity compared to simpler alkyl or phenyl substitutions .
- Antiplatelet/Anticoagulant Action: Triazole derivatives with sulfanyl acetohydrazide moieties (e.g., ) show significant inhibition of platelet aggregation, suggesting the target compound’s benzimidazole core could offer similar efficacy with improved selectivity.
- Solubility and Bioavailability: The methoxy group in the target compound likely improves lipophilicity compared to hydroxylated analogues , though substituents like N-methyl-piperazine (as in ) are more effective for solubility optimization.
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which may contribute to its biological activity. Its molecular formula is with a molecular weight of 474.383 g/mol. The presence of bromine and methoxy groups, along with a benzimidazole moiety, suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exert their effects through various mechanisms:
- Cytotoxic Activity : The compound shows significant cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazide derivatives. For example, a related compound demonstrated an IC50 value lower than that of doxorubicin against colon carcinoma cell lines (HCT-15) . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... | HCT-15 | < 10 | |
| Doxorubicin | HCT-15 | 12 |
Antimicrobial Activity
The compound's structural characteristics suggest it may also possess antimicrobial properties. Studies on similar derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been linked to enhanced antibacterial efficacy.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... | Staphylococcus aureus | 5 μg/mL | |
| Norfloxacin | Staphylococcus aureus | 10 μg/mL |
Case Studies
Several case studies have documented the effects of hydrazide derivatives in clinical settings:
- Case Study 1 : A study involving a related hydrazide showed significant tumor reduction in animal models when administered at specific doses. The mechanism was attributed to the inhibition of Bcl-2 protein expression, leading to increased apoptosis in cancer cells.
- Case Study 2 : In vitro studies revealed that compounds similar to N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains.
Q & A
Q. What are the recommended synthesis routes and optimization strategies for this compound?
The compound is synthesized via multi-step reactions, including:
- Hydrazone formation : Condensation of substituted aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) with acetohydrazide intermediates under reflux in ethanol or methanol .
- Sulfanyl group introduction : Thiol-ether coupling using triazole/benzimidazole precursors under catalytic conditions (e.g., DMF as solvent, 60–80°C) .
- Optimization : Design of Experiments (DoE) to refine reaction time, temperature, and stoichiometry (e.g., 5–7 hours at 70°C for >80% yield) .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone formation | Ethanol, reflux, 6h | 75–85 | ≥95% |
| Sulfanyl coupling | DMF, K₂CO₃, 70°C | 65–75 | ≥90% |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify hydrazone E-configuration and substituent positions (e.g., δ 8.2–8.5 ppm for imine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 568.02) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX/ORTEP software .
Q. How should initial biological activity screening be designed?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in HCT116 or HeLa cells) .
Q. What methods assess solubility and stability for biological testing?
- Solubility : Shake-flask method in PBS/DMSO (logP calculation via HPLC) .
- Stability : pH-dependent degradation studies (e.g., 24-hour stability in serum at 37°C) .
Advanced Research Questions
Q. How can mechanistic studies identify molecular targets?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cellular pathways : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Molecular docking : AutoDock Vina to predict binding to benzimidazole-sensitive targets (e.g., tubulin) .
Q. What strategies explore structure-activity relationships (SAR)?
- Substituent variation :
| Substituent | Biological Impact |
|---|---|
| 4-Fluorophenyl | Increased lipophilicity (logP +0.5) |
| 3-Nitrophenyl | Enhanced oxidative stability |
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Q. How to resolve contradictions between in vitro and in vivo data?
- Purity checks : Re-evaluate via HPLC to rule out impurities affecting assays .
- Bioavailability : Measure plasma concentration-time profiles (e.g., low Cmax due to poor absorption) .
- Metabolite profiling : LC-MS to identify inactive/degraded metabolites .
Q. What computational tools predict physicochemical properties?
- ADMET prediction : SwissADME for bioavailability, CYP450 interactions .
- DFT calculations : Gaussian09 to optimize geometry and electrostatic potentials .
Key Research Findings from Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
